molecular formula C6H8BrN3O B1521480 2-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1183357-58-5

2-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No. B1521480
CAS RN: 1183357-58-5
M. Wt: 218.05 g/mol
InChI Key: LOMVMWBODURVTR-UHFFFAOYSA-N
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Description

“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 1183357-58-5 . It has a molecular weight of 218.05 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)propanamide . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-bromo-1H-pyrazol-1-yl)propanamide” is 1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a solid at room temperature . It has a molecular weight of 218.05 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrazole scaffold, which is a part of the “2-(4-bromo-1H-pyrazol-1-yl)propanamide” molecule, has a wide range of applications in medicinal chemistry and drug discovery . Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are also quite significant . They are often used in the development of new agrochemicals due to their versatile nature and wide range of potential biological activities .

Coordination Chemistry

Pyrazoles play a crucial role in coordination chemistry . They can act as ligands, coordinating with various metal ions to form complex structures .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in various fields, including catalysis, materials science, and medicine .

Synthesis of Heterocycles

Pyrazoles are used in the synthesis of heterocycles . Heterocyclic compounds have a wide range of applications, including in pharmaceuticals, dyes, and functional materials .

Antioxidant Screening

Some derivatives of pyrazole have been synthesized and screened for their antioxidant properties . These compounds could potentially be used in the development of new antioxidant drugs .

Antibacterial and Antifungal Activities

Certain pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . For example, compound 2e was found to be the best antibacterial compound with MIC 32 μg/ml .

Starting Material in Synthesis

“2-(4-bromo-1H-pyrazol-1-yl)propanamide” could potentially be used as a starting material in the synthesis of 1,4’-bipyrazoles . It could also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Safety and Hazards

The safety data sheet (SDS) for “2-(4-bromo-1H-pyrazol-1-yl)propanamide” can be found at the provided link . Please refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVMWBODURVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673672
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183357-58-5
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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